

# The Critical Role of WDR5 in MLL-Rearranged Leukemia: A Technical Guide

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## Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis, characterized by chromosomal translocations involving the KMT2A (MLL1) gene. The resulting MLL fusion proteins drive a potent oncogenic program. A key player in the pathogenicity of MLL-r leukemia is the WD repeat-containing protein 5 (WDR5), an essential component of the MLL1 histone methyltransferase complex. This technical guide provides an in-depth examination of the pivotal role of WDR5 in the initiation and maintenance of MLL-r leukemia, its mechanism of action, and its emergence as a promising therapeutic target. We will delve into the structural basis of the WDR5-MLL1 interaction, downstream signaling pathways, and the effects of its inhibition, supported by quantitative data and detailed experimental protocols.

## Introduction: The WDR5-MLL1 Axis in Leukemogenesis

WDR5 is a highly conserved scaffolding protein that plays a crucial role in the assembly and enzymatic activity of the MLL1 complex.<sup>[1]</sup> This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark predominantly associated with active gene transcription.<sup>[2]</sup> In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits the MLL1 complex,

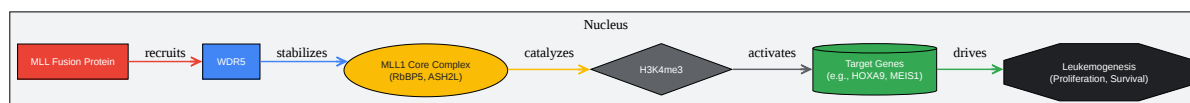
including WDR5, to target genes, leading to their sustained expression and driving leukemic transformation.[3]

WDR5 is indispensable for the catalytic activity of the MLL1 complex.[4] It functions by presenting the histone H3 tail for methylation and by stabilizing the interaction between MLL1 and other core components of the complex, such as RbBP5 and ASH2L.[5] The interaction between WDR5 and MLL1 occurs through a conserved "Win" (WDR5-interacting) motif on MLL1, which binds to a central pocket on the top surface of the doughnut-shaped WDR5 protein.[5][6] This specific protein-protein interaction has become a focal point for the development of targeted therapies.

High expression of WDR5 is observed in both acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) and is associated with high-risk leukemia.[7][8] Studies have shown that genetic or pharmacological inhibition of WDR5 leads to a significant reduction in MLL-r leukemia cell proliferation, induction of apoptosis, and myeloid differentiation, highlighting its critical role in maintaining the leukemic state.[7][9]

## The WDR5-MLL Signaling Pathway

The WDR5-MLL signaling pathway is central to the aberrant gene expression program in MLL-r leukemia. The MLL fusion protein, through its remaining N-terminal portion, retains the ability to bind to essential cofactors, including MEN1, and directs the MLL1 complex to target loci. WDR5, as a core component of this complex, is crucial for the subsequent H3K4 trimethylation and transcriptional activation of key downstream target genes like HOXA9 and MEIS1, which are critical for leukemic stem cell function and self-renewal.



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Caption: WDR5-MLL1 signaling in MLL-rearranged leukemia.

## Quantitative Data Summary

The following tables summarize key quantitative data from studies on the WDR5-MLL interaction and its inhibition.

**Table 1: Binding Affinities of WDR5 Interactions**

Interacting Partner	Method	Binding Affinity (Kd)	Reference
MLL1 Win peptide	Isothermal Titration Calorimetry (ITC)	1.7 $\mu$ M	<a href="#">[10]</a>
MLL1 Win peptide	Surface Plasmon Resonance (SPR)	0.12 $\mu$ M	<a href="#">[11]</a>
MLL2 Win peptide	Isothermal Titration Calorimetry (ITC)	0.16 $\mu$ M	<a href="#">[10]</a>
MLL3 Win peptide	Isothermal Titration Calorimetry (ITC)	2.03 $\mu$ M	<a href="#">[10]</a>
SET1A Win peptide	Isothermal Titration Calorimetry (ITC)	0.26 $\mu$ M	<a href="#">[10]</a>
SET1B Win peptide	Isothermal Titration Calorimetry (ITC)	0.10 $\mu$ M	<a href="#">[10]</a>
Ac-ARA-NH2 (3-mer peptide)	Competitive Binding Assay (Ki)	120 nM	<a href="#">[11]</a>
Ac-ART-NH2 (3-mer peptide)	Competitive Binding Assay (Ki)	20 nM	<a href="#">[11]</a>
OICR-9429	Biochemical Assay	93 $\pm$ 28 nM	<a href="#">[12]</a>

**Table 2: Inhibitor Potency against MLL-r Leukemia Cells**

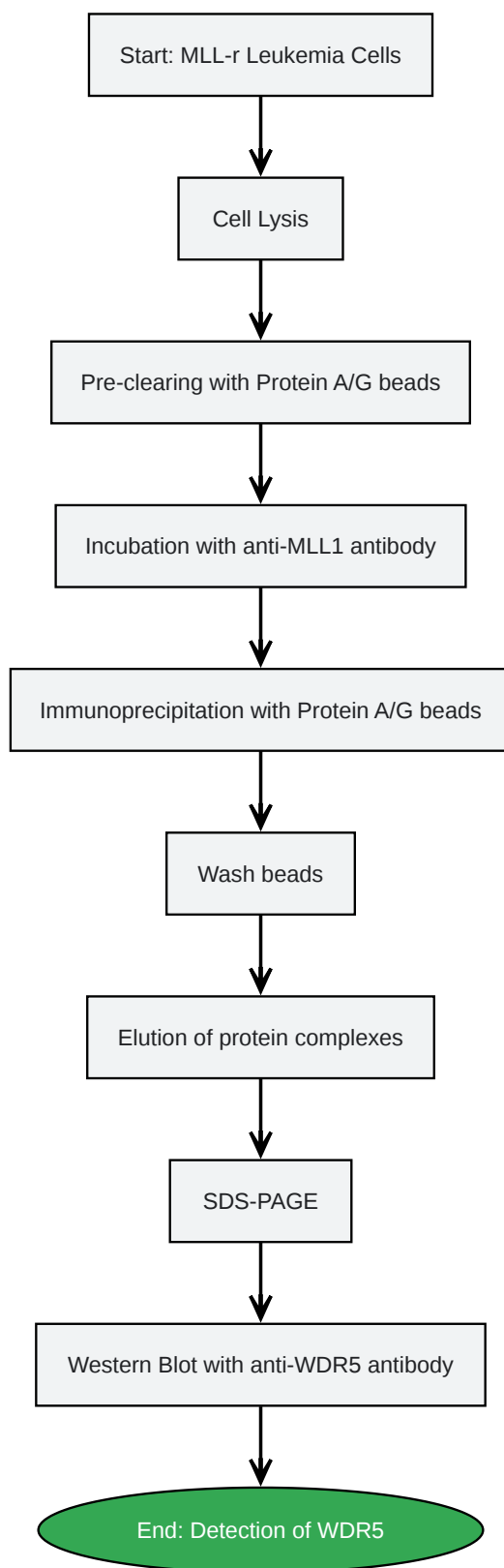
Inhibitor	Cell Line	Assay	IC50	Reference
OICR-9429	MOLM-13	Cell Viability	~1 $\mu$ M	<a href="#">[12]</a>
MM-401	MOLM-13	Cell Growth Inhibition	~5 $\mu$ M	<a href="#">[13]</a>
MM-589	MOLM-13	Cell Growth Inhibition	< 100 nM	<a href="#">[13]</a>
WDR5-0103	MLL Trimeric Complex	In vitro HMT activity	39 $\pm$ 10 $\mu$ M	<a href="#">[4]</a>
Compound 262	MLL-r cells	Anti-leukemia cell growth	2.1 to 25.5 nM	<a href="#">[14]</a>
MS67	MLL-r AML lines	In vitro growth inhibition	More potent than OICR-9429	<a href="#">[15]</a>

## Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

### Co-Immunoprecipitation (Co-IP) to Detect WDR5-MLL Interaction

This protocol is used to verify the interaction between WDR5 and MLL fusion proteins in leukemia cells.



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Caption: Workflow for Co-Immunoprecipitation.

## Protocol:

- **Cell Culture and Lysis:** Culture MLL-r leukemia cells (e.g., MOLM-13, MV4-11) to a density of  $1-2 \times 10^7$  cells. Harvest and wash cells with cold PBS. Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
- **Pre-clearing:** Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and pre-clear by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
- **Immunoprecipitation:** Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the primary antibody against the protein of interest (e.g., anti-MLL1) and incubate overnight at 4°C with gentle rotation.
- **Capture of Immune Complexes:** Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
- **Washing:** Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer.
- **Elution:** Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
- **Western Blotting:** Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting partner (e.g., anti-WDR5).

## Chromatin Immunoprecipitation (ChIP) for WDR5 Occupancy

This protocol is used to identify the genomic regions occupied by WDR5 in leukemia cells.

## Protocol:

- **Cross-linking:** Treat MLL-r leukemia cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

- **Cell Lysis and Chromatin Shearing:** Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
- **Immunoprecipitation:** Pre-clear the sheared chromatin with Protein A/G beads. Incubate the chromatin with an anti-WDR5 antibody overnight at 4°C.
- **Capture and Washing:** Capture the antibody-protein-DNA complexes with Protein A/G beads. Wash the beads extensively to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight.
- **DNA Purification:** Purify the immunoprecipitated DNA using a DNA purification kit.
- **Analysis:** Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

## Cell Viability and Apoptosis Assays

These assays are used to assess the effect of WDR5 inhibitors on leukemia cell survival.

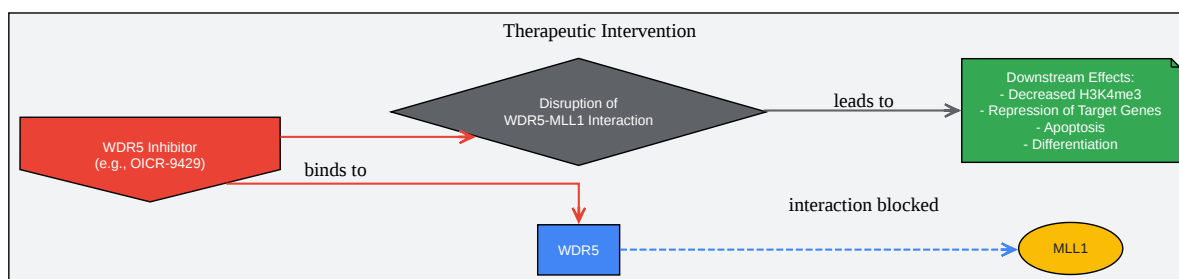
Protocol:

- **Cell Seeding:** Seed MLL-r leukemia cells in 96-well plates at a density of  $1 \times 10^4$  cells/well.
- **Inhibitor Treatment:** Treat the cells with a range of concentrations of the WDR5 inhibitor or DMSO as a vehicle control.
- **Incubation:** Incubate the cells for 24, 48, or 72 hours.
- **Viability Assessment (MTT or CellTiter-Glo Assay):**
  - **MTT:** Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
  - **CellTiter-Glo:** Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

- Apoptosis Assessment (Annexin V/PI Staining):
  - Harvest the treated cells and wash with PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and Propidium Iodide (PI).
  - Incubate in the dark for 15 minutes.
  - Analyze the cells by flow cytometry.

## Therapeutic Targeting of WDR5

The critical dependence of MLL-r leukemias on the WDR5-MLL interaction makes it an attractive therapeutic target. Several small-molecule inhibitors have been developed to disrupt this interaction. These inhibitors typically bind to the MLL-binding pocket on WDR5, preventing the recruitment of the MLL1 complex to chromatin.



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Caption: Mechanism of action of WDR5 inhibitors.

The development of potent and specific WDR5 inhibitors holds great promise for the treatment of MLL-r leukemias.<sup>[13]</sup> However, potential resistance mechanisms, such as mutations in the



WDR5 inhibitor-binding pocket, are an area of active investigation.[14][16] Future strategies may involve combination therapies, such as dual WDR5-MLL1 and HDAC inhibitors, to enhance efficacy and overcome resistance.[17]

## Conclusion

WDR5 is a linchpin in the pathobiology of MLL-rearranged leukemia. Its role as a critical scaffold for the MLL1 complex, essential for the aberrant histone methylation and gene expression that drive leukemogenesis, is well-established. The wealth of structural and functional data has paved the way for the development of targeted inhibitors that disrupt the WDR5-MLL1 interaction, showing promising preclinical activity. This technical guide provides a comprehensive overview of the fundamental role of WDR5, offering valuable insights for researchers and clinicians working towards more effective therapies for this devastating disease. Further exploration of WDR5's multifaceted functions and the development of next-generation inhibitors will undoubtedly continue to be a vibrant area of cancer research.

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